molecular formula C13H19N5O3 B3013055 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 942007-35-4

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

Cat. No. B3013055
CAS RN: 942007-35-4
M. Wt: 293.327
InChI Key: VUVZDWVFBKBPGE-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as a privileged structure for library synthesis on the basis of several key characteristics of the core molecule .


Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 317.39 . It is soluble in DMSO at a concentration of 10 mg/mL .

Scientific Research Applications

Cancer Research

Compounds with the pyrazolo[3,4-d]pyrimidine scaffold, such as the one , have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. The compound’s structural features make it suitable for synthesis and testing against various cancer cell lines, potentially leading to new treatments.

Enzymatic Inhibition Studies

The pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2, a complex involved in cell cycle progression . This suggests that the compound could be used in research to understand the mechanisms of cell growth and to develop targeted therapies for diseases characterized by uncontrolled cell proliferation.

Molecular Modeling

Due to its unique structure, this compound can be used in molecular modeling studies to predict interactions with biological targets . These studies can provide insights into the binding efficiency and specificity of the compound, which is crucial for drug design and development.

Biochemical Pathway Analysis

Researchers can use this compound to study biochemical pathways involved in cell cycle regulation and apoptosis . By understanding how the compound affects these pathways, scientists can identify potential targets for therapeutic intervention in various diseases.

Pharmacological Research

The compound’s ability to interact with enzymes and receptors involved in disease processes makes it a valuable tool in pharmacological research . It can help in the identification and validation of new drug targets, as well as in the screening of compound libraries for activity against these targets.

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules . Its reactivity and functional groups allow for a wide range of chemical transformations, making it a versatile reagent for the synthesis of new compounds with potential biological activity.

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-5-21-7-10(19)16-17-8-14-11-9(12(17)20)6-15-18(11)13(2,3)4/h6,8H,5,7H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVZDWVFBKBPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

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